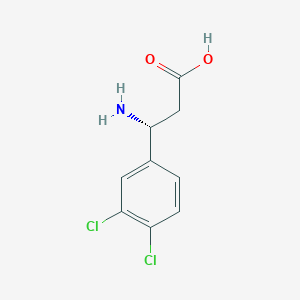

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJWNKAQMZQVBW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245766 | |

| Record name | (βR)-β-Amino-3,4-dichlorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909709-44-0 | |

| Record name | (βR)-β-Amino-3,4-dichlorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909709-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Amino-3,4-dichlorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereocontrol for R 3 Amino 3 3,4 Dichlorophenyl Propanoic Acid

Enantioselective Synthesis Approaches to the Chiral Center

Directly establishing the stereogenic center at the C3 position with high enantiomeric excess (ee) is a primary goal in the synthesis of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid. This has been approached through asymmetric catalysis, chiral auxiliaries, and biocatalysis.

Asymmetric catalysis offers an efficient route to chiral β-amino acids by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. hilarispublisher.com A prominent method is the asymmetric hydrogenation of β-enamino esters. In this approach, a prochiral β-(acylamino)acrylate precursor is hydrogenated in the presence of a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands. hilarispublisher.comnih.gov

For the synthesis of β-aryl-β-amino esters, catalysts like Rh-TangPhos have demonstrated high conversions and excellent enantioselectivities, often exceeding 96% ee. nih.govfigshare.com The catalyst forms a transient complex with the substrate, and the chiral environment of the ligand directs the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer. researchgate.net The choice of ligand, solvent, and reaction conditions is critical for achieving high stereocontrol.

Table 1: Examples of Chiral Phosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation of β-Enamino Esters This table is representative of catalyst systems used for similar substrates.

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Rh(I)-TangPhos | N-Aryl β-enamino esters | >96% nih.gov |

| Rh(I)-Josiphos | β-(Acylamino)acrylates | 90-99% |

| Ru(II)-BINAP | β-(Acylamino)acrylates | >95% |

Another catalytic strategy is the enantioselective conjugate addition of a nitrogen source to an α,β-unsaturated ester, such as 3,4-dichlorocinnamic acid ester. nih.gov Copper-catalyzed hydroamination, for instance, can be controlled by a chiral ligand to deliver an amino group to the β-position with high enantioselectivity. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. santiago-lab.com This method transforms an enantioselective reaction into a diastereoselective one, which often allows for easier separation of products and more predictable outcomes.

A widely used class of chiral auxiliaries is the Evans oxazolidinones. santiago-lab.comnih.gov An N-acyl oxazolidinone, derived from a readily available amino alcohol, can be used in diastereoselective alkylation or aldol (B89426) reactions. nih.govingentaconnect.com For synthesizing a β-amino acid, the enolate of an N-acetyl oxazolidinone can be reacted with a Mannich-type electrophile, or an N-(β-aminoacyl) derivative can be formed and subsequently cleaved. The steric hindrance from the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl derived from phenylalanine or valine) blocks one face of the enolate, forcing the electrophile to attack from the opposite side. santiago-lab.comingentaconnect.com

Pseudoephedrine is another effective and inexpensive chiral auxiliary. wikipedia.orgacs.org When attached to β-alanine to form a pseudoephedrine amide, the α-proton can be removed to form a chiral enolate. Subsequent alkylation occurs with high diastereoselectivity, directed by the chiral scaffold. acs.org The auxiliary is then cleaved under mild conditions to yield the α-substituted β-amino acid.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Diastereoselectivity (de) |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | >95% nih.govingentaconnect.com |

| Pseudoephedrine | Alkylation of β-alanine amides | >90% acs.org |

| Oppolzer's Camphorsultam | Michael additions, Alkylations | >98% |

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. mdpi.com For the synthesis of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, two main enzymatic strategies are particularly relevant: kinetic resolution and asymmetric synthesis.

Kinetic resolution involves the enantioselective reaction of an enzyme with a racemic mixture, where one enantiomer reacts much faster than the other. nih.gov For example, a racemic ester of 3-amino-3-(3,4-dichlorophenyl)propanoic acid can be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSIM). mdpi.comresearchgate.net The lipase will selectively hydrolyze one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired R-ester) unreacted and in high enantiomeric excess. mdpi.com This method can yield products with ee values often exceeding 99%. mdpi.com

Asymmetric synthesis can be achieved using ω-transaminases. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a ketone. Starting with the prochiral ketone 3-oxo-3-(3,4-dichlorophenyl)propanoic acid, an (R)-selective transaminase can directly produce (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid with very high enantioselectivity. nih.gov When combined with a system to remove the ketone byproduct, this can be developed into a dynamic kinetic resolution process, theoretically achieving a 100% yield of the desired enantiomer. chemrxiv.orgrsc.org

Table 3: Enzymatic Methods for Chiral β-Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic β-amino ester | Enantioenriched β-amino ester & β-amino acid mdpi.comnih.gov |

| Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral β-keto acid | Chiral β-amino acid nih.gov |

Diastereoselective Synthesis Strategies for Precursors

In some synthetic routes, it is advantageous to first create a precursor molecule containing multiple stereocenters with a defined relative stereochemistry (diastereoselection). This precursor is then chemically modified to yield the final target. The aldol reaction is a powerful tool for this purpose, creating a β-hydroxy carbonyl compound that can be converted into a β-amino acid. nih.govnih.gov

For instance, a chiral glycinamide (B1583983) enolate, such as one derived from pseudoephenamine, can be reacted with 3,4-dichlorobenzaldehyde. nih.govresearchgate.net The existing chirality in the pseudoephenamine scaffold directs the aldol addition to produce a syn-β-hydroxy-α-amino acid derivative with high diastereoselectivity. nih.govnih.gov Subsequent chemical steps, such as dehydroxylation and functional group manipulations, can convert this intermediate into the target (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, with the stereochemistry established in the aldol step being transferred to the final product.

Resolution Techniques for Enantiomeric Separation of Racemic Mixtures

When a racemic mixture of 3-amino-3-(3,4-dichlorophenyl)propanoic acid is produced, resolution techniques can be employed to separate the enantiomers.

Classical resolution involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. wikipedia.org

For a racemic amino acid, which is amphoteric, either a chiral acid or a chiral base can be used as the resolving agent to form diastereomeric salts. libretexts.orgnih.gov For example, reacting racemic 3-amino-3-(3,4-dichlorophenyl)propanoic acid with a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid will produce two diastereomeric salts: [(R)-amino acid·(+)-acid] and [(S)-amino acid·(+)-acid]. Due to differences in their crystal lattice energies and solubilities, one salt will typically crystallize preferentially from a suitable solvent. nih.gov After separation by filtration, the pure enantiomer of the amino acid is recovered by treating the salt with a base to neutralize the resolving agent. libretexts.org Similarly, chiral bases like brucine (B1667951) or (R)-1-phenylethylamine can be used to resolve the carboxylic acid function. libretexts.org

Alternatively, the amino group can be derivatized with a chiral reagent, such as Mosher's acid chloride, to form stable diastereomeric amides that can be separated chromatographically. wikipedia.org

Table 4: Common Resolving Agents for Racemic Acids and Amines

| Resolving Agent Type | Example | Target Functional Group |

|---|---|---|

| Chiral Acid | (+)-Tartaric Acid | Amino Group libretexts.org |

| Chiral Acid | (-)-O,O'-Dibenzoyl-L-tartaric acid | Amino Group |

| Chiral Base | Brucine / Strychnine | Carboxylic Acid Group libretexts.org |

| Chiral Base | (R)-1-Phenylethylamine | Carboxylic Acid Group libretexts.org |

Advanced Chromatographic Enantioseparation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

The resolution of racemic mixtures to isolate the desired (R)-enantiomer of 3-amino-3-(3,4-dichlorophenyl)propanoic acid is a critical step in its synthesis and purification. Advanced chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are pivotal for achieving high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for the analytical and preparative separation of enantiomers. nih.gov The technique relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the two enantiomers and thus enabling their separation. nih.gov For β-amino acids and their derivatives, several types of CSPs have proven effective.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com Another important class is polysaccharide-based CSPs, often derivatives of cellulose (B213188) or amylose (B160209), which are widely used for a broad spectrum of chiral compounds. nih.gov Crown-ether based CSPs are also notably effective for the separation of compounds containing primary amine groups, such as amino acids. chromatographyonline.com

The selection of the mobile phase is crucial for optimizing separation. For polar compounds like β-amino acids, polar organic, reversed-phase, or Hydrophilic Interaction Liquid Chromatography (HILIC) modes can be employed. nih.gov Mobile phases often consist of mixtures of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, with additives such as acids (e.g., formic acid, trifluoroacetic acid) to improve peak shape and resolution. sigmaaldrich.comankara.edu.tr

Below is a table summarizing typical chiral HPLC conditions for the separation of aromatic amino acid enantiomers, which are applicable for developing a method for (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Typical Resolution (Rs) |

|---|---|---|---|---|

| Immobilized Amylose-based (e.g., Chiralpak IG-3) | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | 1.0 | UV (254 nm) | > 2.0 |

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Methanol/Water/Formic Acid (80:20:0.1) | 0.5 | UV (220 nm) | > 1.8 |

| Crown Ether-based (e.g., ChiroSil SCA(-)) | Methanol/Water/Perchloric Acid (84:16, 5mM) | 1.0 | UV (220 nm) | > 1.5 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact due to lower solvent consumption. nih.gov SFC typically uses supercritical carbon dioxide (CO₂) as the main component of the mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol, isopropanol) to modulate solute retention and selectivity. nih.govtandfonline.com

The principles of chiral recognition in SFC are similar to those in HPLC, and many of the same CSPs, particularly polysaccharide-based ones, are widely used and show excellent performance. tandfonline.comfagg.be The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and higher efficiency compared to liquid chromatography. tandfonline.com For the separation of polar compounds like amino acids, additives such as amines or acids may be incorporated into the modifier to improve peak shape. tandfonline.com

The following table presents representative conditions for chiral SFC separation of amino acid derivatives.

| Chiral Stationary Phase (CSP) | Mobile Phase (CO₂/Modifier) | Modifier | Back Pressure (bar) | Temperature (°C) |

|---|---|---|---|---|

| Immobilized Cellulose-based | 80/20 | Methanol | 150 | 40 |

| Immobilized Amylose-based | 85/15 | Isopropanol | 120 | 35 |

| Cationic β-Cyclodextrin-based | 90/10 | Methanol with 0.1% Trifluoroacetic Acid | 100 | 30 |

Optimization and Scale-Up Considerations for Synthetic Routes

Transitioning a synthetic route for (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid from laboratory-scale to industrial production requires careful optimization of reaction conditions and consideration of process safety, cost-effectiveness, and scalability.

Key Optimization Parameters:

Catalyst Loading and Efficiency: In asymmetric syntheses, minimizing the loading of expensive chiral catalysts (e.g., transition metal complexes or organocatalysts) is crucial for economic viability. nih.gov Research focuses on developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF). For instance, in copper-catalyzed hydroamination reactions, catalyst loading can be as low as 1-2 mol%. nih.gov The recovery and reuse of the catalyst are also important considerations for large-scale processes. nih.gov

Solvent Selection: The choice of solvent impacts reaction rates, selectivity, and product isolation. For scale-up, factors such as cost, toxicity, environmental impact, and ease of recovery are paramount. A move from chlorinated solvents (e.g., dichloromethane) to greener alternatives like alcohols (isopropanol), esters (ethyl acetate), or even aqueous systems is often a key goal. nih.gov

Reaction Concentration and Temperature: Increasing the reaction concentration can improve throughput, but it may also lead to issues with heat transfer, mixing, and potential side reactions. The reaction temperature must be carefully controlled to ensure optimal enantioselectivity and minimize byproduct formation. Exothermic reactions require robust cooling systems to prevent thermal runaways.

Purification and Isolation: Crystallization is often the preferred method for purification on a large scale as it can be highly effective at removing both chemical and enantiomeric impurities, potentially upgrading the enantiomeric excess of the final product. The choice of crystallization solvent and conditions (temperature profile, seeding) must be rigorously optimized.

Reagent Stoichiometry: Optimizing the ratio of reactants is essential. While a slight excess of a less expensive reagent might be used to drive a reaction to completion in the lab, on a large scale, this can lead to significant cost and waste disposal issues.

A gram-scale synthesis of a chiral β-amino ester has been demonstrated using 1.0 mol% of a copper catalyst, showcasing the potential for scalability of such methods. nih.gov Furthermore, kg-scale synthesis of chiral ligands used in asymmetric amino acid synthesis has been reliably reproduced, indicating the industrial feasibility of these complex chemical processes. nih.gov

The table below outlines key considerations when moving from a bench-scale synthesis to a pilot or industrial scale.

| Parameter | Bench-Scale Focus (grams) | Scale-Up Focus (kilograms) |

|---|---|---|

| Primary Goal | Proof of concept, yield, enantioselectivity | Cost, safety, throughput, robustness, reproducibility |

| Catalyst | High enantioselectivity is key | Low loading, high TON, recyclability, cost |

| Solvents | Optimal reaction performance | Safety (flashpoint), environmental impact, cost, ease of recovery |

| Temperature Control | Heating mantles, ice baths | Jacketed reactors with precise heating/cooling fluids |

| Purification | Flash chromatography | Crystallization, distillation, extraction |

| Process Safety | Standard laboratory precautions | Hazard and Operability (HAZOP) studies, thermal stability assessment |

Synthesis of Structurally Related Analogs and Derivatives of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

The synthesis of analogs and derivatives of (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid is of significant interest for structure-activity relationship (SAR) studies in drug discovery and materials science. nbinno.com Modifications can be made to the aromatic ring, the amino group, or the carboxylic acid moiety to modulate the compound's biological and chemical properties.

Aromatic Ring Analogs:

A common strategy involves altering the substitution pattern on the phenyl ring. The synthetic routes used for the parent compound can often be adapted to produce analogs with different halogen substitutions or other functional groups. For example, analogs such as (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid and (R)-3-amino-3-(2-chlorophenyl)propionic acid are valuable building blocks in medicinal chemistry. nbinno.comchemimpex.com Other variations include compounds with nitro, hydroxy, or methoxy (B1213986) groups on the phenyl ring. orgsyn.orgresearchgate.net

N-Functionalized Derivatives:

The primary amino group can be readily functionalized to create a wide range of derivatives.

Amides and Peptides: The amino group can be acylated or coupled with other amino acids to form dipeptides or larger peptide structures. For instance, dipeptides incorporating aromatic β-amino acids have been synthesized and investigated for their potential fungicidal activity. googleapis.com

Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in pharmaceuticals.

Carbamates: Protection of the amino group with carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is a standard step in peptide synthesis and can also be used to create stable derivatives.

C-Functionalized Derivatives (Carboxylic Acid Modification):

The carboxylic acid group can be converted into various other functional groups.

Esters: Esterification with different alcohols (e.g., methanol, ethanol) produces the corresponding esters. These are often intermediates in synthesis, as they are more readily purified by chromatography than the free acids.

Amides: Coupling of the carboxylic acid with amines (using standard peptide coupling reagents) yields a diverse library of amides.

Alcohols: Reduction of the carboxylic acid or its corresponding ester provides the chiral amino alcohol derivative.

The table below lists several structurally related analogs of the target compound.

| Compound Name | Structural Variation from Parent Compound | CAS Number |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propionic acid | Monochloro substitution at para-position | 19947-39-8 |

| (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid | Dichloro substitution at ortho- and para-positions | N/A |

| 3-Amino-3-(2,3-dichlorophenyl)propanoic acid | Dichloro substitution at ortho- and meta-positions | 117391-56-7 |

| 3-Amino-3-(4-nitrophenyl)propanoic acid | Para-nitro substitution instead of dichloro | 37096-53-8 |

| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | Para-methoxy substitution instead of dichloro | 120468-13-1 |

Advanced Analytical Characterization and Enantiomeric Purity Assessment

Spectroscopic Methods for Definitive Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for probing the molecular architecture of chiral compounds. Methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy offer detailed insights into the connectivity of atoms, their spatial arrangement, and the absolute configuration of the stereocenter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, ¹H and ¹³C NMR spectra provide primary information about the molecular framework by identifying the different chemical environments of the hydrogen and carbon atoms. docbrown.infodocbrown.info The expected signals in the ¹H NMR spectrum would correspond to the aromatic protons, the methine proton at the chiral center, and the diastereotopic protons of the adjacent methylene (B1212753) group. docbrown.info Similarly, the ¹³C NMR spectrum would show distinct resonances for the carboxyl carbon, the aromatic carbons (with varying shifts due to the chlorine substituents), the chiral methine carbon, and the methylene carbon. docbrown.info

For determining the absolute configuration, advanced NMR techniques are often required. One such method involves the derivatization of the primary amine with a chiral derivatizing agent (CDA). For instance, a chiral α-fluorinated phenylacetic phenylselenoester could be used to create diastereomeric amides directly in the NMR tube. frontiersin.org Subsequent analysis using ¹⁹F NMR spectroscopy would show different chemical shifts for the fluorine atom in the two diastereomers, allowing for the assignment of the absolute configuration of the original amine by comparing experimental and DFT-calculated chemical shift differences (Δδ). frontiersin.org

Conformational analysis, which describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com This 2D NMR technique detects spatial proximity between protons. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine internuclear distances and deduce the predominant conformation of the molecule in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid Note: These are estimated values based on the analysis of propanoic acid and substituted benzene (B151609) rings. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 12.0 | 175 - 180 |

| Aromatic (C₆H₃Cl₂) | 7.2 - 7.6 | 128 - 135 |

| Methine (CH-NH₂) | 4.0 - 4.5 | 50 - 60 |

| Methylene (CH₂) | 2.5 - 3.0 | 35 - 45 |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. mdpi.com This differential absorption, known as the Cotton effect, provides information about the stereochemical environment within the molecule.

For (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, the CD spectrum can be used to confirm its absolute configuration. The sign and intensity of the Cotton effect peaks are characteristic of a specific enantiomer. By comparing the experimental CD spectrum to that of a known standard or to theoretical spectra generated through quantum chemical calculations, the (R)-configuration can be definitively assigned.

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling

Chromatographic methods are essential for separating enantiomers and assessing the chemical and enantiomeric purity of a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most widely used techniques for this purpose.

Chiral HPLC is the gold standard for determining the enantiomeric purity of non-volatile compounds like (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid. nih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). sigmaaldrich.com

The development of a robust chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal separation (resolution). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support (e.g., Chiralcel®, Chiralpak®), are highly versatile and widely used. nih.govsigmaaldrich.com Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™) are also effective, particularly for polar and ionic compounds like amino acids, and are compatible with a wide range of mobile phases, including those used for LC-MS. sigmaaldrich.comsigmaaldrich.com

Method development strategies often involve a screening process using a set of complementary columns under different mobile phase conditions (normal-phase, reversed-phase, and polar organic modes). chromatographyonline.com For an acidic compound like the target molecule, an acidic modifier such as trifluoroacetic acid is typically added to the mobile phase in normal-phase mode to improve peak shape and resolution. chromatographyonline.com Once baseline separation is achieved, the method is validated for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation to ensure its reliability for routine analysis.

Table 2: General Screening Conditions for Chiral HPLC Method Development Based on common strategies for chiral separations. chromatographyonline.com

| Parameter | Normal Phase Mode | Reversed Phase Mode |

| Common CSPs | Chiralcel OD-H, Chiralpak AD, Chiralcel OJ | Chiralcel OD-RH, Chiralpak AD-R, Chirobiotic T |

| Mobile Phases | n-Hexane / Alcohol (Isopropanol or Ethanol) | Acetonitrile or Methanol (B129727) / Aqueous Buffer (e.g., Phosphate, Borate) |

| Additives | 0.1% Trifluoroacetic Acid (for acids) | pH adjustment of buffer |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. uni-muenchen.de Since (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a non-volatile amino acid, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis. This typically involves esterification of the carboxylic acid group and acylation of the amino group (e.g., using trifluoroacetic anhydride).

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. chromatographyonline.com Cyclodextrin derivatives are the most common and successful CSPs used in chiral GC. uni-muenchen.dechromatographyonline.com These cyclic oligosaccharides have a chiral cavity that can preferentially include one enantiomer over the other, leading to different retention times and enabling their separation. chromatographyonline.com The coupling of chiral GC with a mass spectrometer (GC-MS) allows for the unambiguous identification and quantification of each enantiomer, even at trace levels. uni-muenchen.de

Mass Spectrometry Applications for Structural Confirmation and Identification of Potential Metabolites (In Vitro/In Silico)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis. The electron ionization mass spectrum of the structurally related compound 3-(3,4-dichlorophenyl)propanoic acid provides a reference for the expected fragmentation patterns, which would primarily involve the dichlorophenyl moiety and the propionic acid side chain. nist.gov

In the context of drug development and metabolic studies, MS, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying metabolites. purdue.edu The metabolic fate of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid can be investigated through both in vitro and in silico approaches.

In Vitro Studies: The compound can be incubated with liver microsomes or other enzyme preparations, and the resulting mixture is analyzed by LC-MS/MS. Metabolites are identified by comparing the mass spectra and retention times to those of the parent compound and potential predicted metabolites. mdpi.com

In Silico Prediction: Computational models and software can predict potential sites of metabolism on the molecule. nih.govresearchgate.net For a compound containing an aromatic ring and alkyl chain, common metabolic transformations include hydroxylation of the aromatic ring, oxidation of the alkyl side chain, and conjugation reactions (e.g., glucuronidation or sulfation). mdpi.com These predictions guide the search for metabolites in experimental data.

Table 3: Potential Metabolic Reactions for (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid Based on common biotransformations of xenobiotics.

| Phase I Reactions (Functionalization) | Phase II Reactions (Conjugation) |

| Aromatic Hydroxylation | Glucuronidation (at hydroxyl or carboxyl groups) |

| Aliphatic Hydroxylation | Sulfation (at hydroxyl groups) |

| N-dealkylation (if N-substituted) | Amino Acid Conjugation (at the carboxyl group) |

| Oxidative Deamination |

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Ligand-Target Interactions: Receptor Binding and Functional Studies (In Vitro)

No published studies were identified that report the binding affinities of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid to any specific biological receptors. Research on structurally similar compounds suggests that molecules of this class may be investigated for their interaction with central nervous system targets, but specific data for the requested compound is absent. myskinrecipes.comchemimpex.com

There is no available data from in vitro functional assays to characterize (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid as an agonist or antagonist at any receptor.

Enzyme Inhibition and Modulation Studies (In Vitro)

No information is available regarding the inhibitory effects or kinetic profile of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid on any enzyme.

A selectivity profile for this compound against any panel of enzymes has not been published in the scientific literature.

Cellular Assays for Mechanistic Pathway Elucidation (In Vitro, Non-Clinical Focus)

No studies utilizing in vitro cellular assays to investigate the effects of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid on cellular pathways or mechanisms have been found.

Investigation of Intracellular Signaling Pathway Modulation

There is no specific information available in the reviewed literature concerning the modulation of intracellular signaling pathways by (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid. Studies detailing its effects on specific kinases, second messengers, or gene expression profiles have not been identified.

Studies on Cellular Uptake, Distribution, and Efflux Mechanisms (In Vitro)

No in vitro studies detailing the cellular uptake, distribution, and efflux mechanisms of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid were found. Research identifying the specific transporters involved in its cellular entry and exit, or its subcellular distribution, is not present in the available literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (In Vitro/In Silico)

Development and Validation of Pharmacophore Models for Target Recognition

There are no published studies on the development and validation of pharmacophore models specifically for the target recognition of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Molecular Docking Simulations with Putative Protein Targets

No specific molecular docking simulations of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid with any putative protein targets have been reported in the scientific literature. While its potential use in developing central nervous system active compounds suggests possible interactions with neurological targets, computational studies to predict or confirm these interactions are not available. myskinrecipes.com

Table 2: Putative Protein Targets and Status of Molecular Docking Studies

| Putative Protein Target Class | Specific Protein Target(s) | Molecular Docking Simulation Data |

| Neurotransmitter Transporters | e.g., GAT-1, DAT, SERT | Data Not Available |

| Ion Channels | e.g., GABA-A Receptors, NMDA Receptors | Data Not Available |

| Enzymes | e.g., GABA Transaminase | Data Not Available |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a ligand such as (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, MD simulations would be instrumental in understanding its interaction with a biological receptor.

Ligand-Receptor Complex Stability: To assess the stability of the ligand-receptor complex, researchers would typically embed the docked complex within a simulated physiological environment, including water molecules and ions at a specific concentration and temperature. The simulation would be run for an extended period, often on the scale of nanoseconds to microseconds. Key metrics to evaluate stability would include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues within the protein. Higher RMSF values in certain regions could indicate flexibility that may be important for ligand binding or protein function.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor would be monitored throughout the simulation. Persistent hydrogen bonds are often critical for maintaining the stability of the binding.

Conformational Dynamics: MD simulations also provide insights into the dynamic changes in the conformation of both the ligand and the receptor upon binding. This would involve analyzing the trajectory of the simulation to observe how the ligand adjusts its shape to fit within the binding pocket and how the receptor, in turn, may undergo conformational changes to accommodate the ligand. This concept, known as "induced fit," is crucial for understanding the specifics of molecular recognition.

A hypothetical data table summarizing the results from such a simulation might look like this:

| Simulation Time (ns) | Average RMSD (Å) of Protein | Average RMSD (Å) of Ligand | Number of Intermolecular H-Bonds |

| 0-10 | 1.2 ± 0.3 | 0.5 ± 0.1 | 3-5 |

| 10-20 | 1.5 ± 0.2 | 0.6 ± 0.2 | 4-6 |

| 20-30 | 1.6 ± 0.2 | 0.7 ± 0.1 | 4-5 |

| 30-40 | 1.7 ± 0.3 | 0.7 ± 0.2 | 3-5 |

| 40-50 | 1.7 ± 0.2 | 0.8 ± 0.1 | 4-6 |

This is a hypothetical table for illustrative purposes.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. These calculations would provide a deeper understanding of the intrinsic properties of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Electronic Properties: Key electronic properties that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other molecules, including its biological target.

Partial Atomic Charges: These calculations would determine the distribution of charge across the atoms of the molecule, providing insight into its polarity and potential for electrostatic interactions.

Reactivity Prediction: Based on the calculated electronic properties, predictions about the reactivity of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid could be made. For instance, regions with a high negative electrostatic potential would be predicted to be sites for electrophilic attack, while regions with a high positive potential would be susceptible to nucleophilic attack. The energies of the FMOs can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity.

A hypothetical data table of calculated quantum mechanical properties might be presented as follows:

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

| Electrophilicity Index | 2.5 |

This is a hypothetical table for illustrative purposes.

Role of R 3 Amino 3 3,4 Dichlorophenyl Propanoic Acid As a Chiral Building Block in Advanced Synthesis

Application in the Asymmetric Synthesis of Novel Pharmaceutical Intermediates

The stereospecific nature of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid makes it an invaluable asset in the synthesis of enantiomerically pure pharmaceutical agents. Its defined chirality is crucial for ensuring selective interactions with biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects.

A prominent application of this chiral building block is in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting. wikipedia.orgyoutube.com The landmark drug Aprepitant and its analogues, such as Casopitant , feature a core morpholine (B109124) or piperidine (B6355638) structure where the stereochemistry is critical for activity. acs.orgnih.gov The synthesis of these complex molecules often relies on chiral intermediates derived from (R)-3-Amino-3-(aryl)propanoic acids to introduce the necessary stereocenters with high fidelity. acs.org For instance, derivatives of this amino acid serve as precursors to key chiral amines that are subsequently incorporated into the final drug structure, ensuring the correct spatial arrangement of the pharmacophore. nih.gov

The synthetic utility of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid extends to other areas of drug discovery, particularly in the development of central nervous system (CNS) active compounds. Its structural similarity to neurotransmitter precursors makes it a valuable starting material for creating novel therapeutic agents targeting neurological pathways.

Table 1: Pharmaceutical Intermediates Derived from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

| Pharmaceutical Intermediate | Target Drug Class | Key Synthetic Transformation |

| Chiral amino alcohols | NK1 Receptor Antagonists | Reduction of the carboxylic acid |

| Enantiopure diamines | CNS-active agents | Curtius or Hofmann rearrangement |

| Chiral piperidones | Novel therapeutic agents | Intramolecular cyclization reactions |

Incorporation into Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug design. The incorporation of non-natural amino acids like (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. acs.orgthieme-connect.com

The introduction of this β-amino acid into a peptide backbone induces specific conformational constraints, leading to the formation of well-defined secondary structures like β-turns and helices. nih.gov This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity and selectivity for its biological target. nih.gov Furthermore, the presence of the β-amino acid backbone renders the resulting peptidomimetic resistant to degradation by proteases, thereby prolonging its therapeutic effect. nih.gov

While direct examples of peptidomimetics incorporating (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid are not extensively documented in publicly available literature, the principles of peptidomimetic design strongly support its utility. For example, in the development of peptidomimetic NK1 receptor antagonists, conformationally constrained aromatic amino acids are utilized to mimic the binding motif of the endogenous ligand, Substance P. nih.govnih.gov The dichlorophenyl moiety of the title compound can engage in crucial hydrophobic and aromatic interactions within the receptor's binding pocket, while the rigid β-amino acid backbone helps to maintain the optimal geometry for high-affinity binding.

Utilization in the Construction of Macrocyclic Compounds with Defined Stereochemistry

Macrocyclic compounds have garnered significant interest in drug discovery due to their unique combination of conformational rigidity and structural complexity, which often translates to high potency and selectivity. The incorporation of chiral building blocks like (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid into macrocyclic scaffolds allows for precise control over their three-dimensional architecture.

The synthesis of macrocyclic peptides and other macrocycles can be strategically designed to include this β-amino acid to introduce a specific turn or to act as a rigid linker between different parts of the macrocycle. nih.gov This control over stereochemistry is essential for creating macrocycles with well-defined shapes that can effectively interact with challenging biological targets, such as protein-protein interfaces. nih.govnih.gov

Use as a Chiral Scaffold in the Total Synthesis of Complex Natural Products and Their Analogs

The concept of the "chiral pool" in organic synthesis involves utilizing readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. nih.govmdpi.combaranlab.org While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid is not a natural product itself, its availability in high enantiopurity allows it to serve as a valuable synthetic equivalent in the chiral pool approach.

This chiral building block can be employed as a scaffold to construct key stereogenic centers in the total synthesis of complex natural products and their analogs. The predefined stereochemistry at the C3 position can be transferred to adjacent stereocenters through various diastereoselective reactions. Although direct applications of this specific compound in the total synthesis of natural products are not widely reported, the use of similar chiral β-amino acids as precursors to complex alkaloids and other natural products is a well-established strategy. researchgate.net The dichlorophenyl group can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.

Derivatization for the Access to Biologically Active Conjugates or Probes (In Vitro/In Silico Focus)

To elucidate the mechanism of action and cellular targets of bioactive molecules, researchers often employ chemical probes and conjugates. (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid can be readily derivatized to create such tools for in vitro and in silico studies.

The primary amine and carboxylic acid functionalities serve as convenient points for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags. For example, the amine group can be acylated with a fluorescently labeled carboxylic acid, or the carboxylic acid can be coupled to an amine-containing fluorophore. These fluorescently labeled derivatives can then be used in a variety of in vitro assays, such as fluorescence microscopy and flow cytometry, to visualize the cellular uptake and localization of the parent compound or its peptidomimetic derivatives.

Table 2: Potential Derivatizations of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid for Biological Probes

| Derivatization Strategy | Reporter Group | Potential Application |

| N-acylation | Fluorescein, Rhodamine | Fluorescence microscopy, FRET studies |

| C-terminal amidation | Biotin | Affinity purification, pull-down assays |

| Attachment of photoaffinity labels | Benzophenone, Arylazide | Target identification and validation |

Furthermore, computational or in silico studies can be greatly aided by the defined stereochemistry of this building block. Molecular modeling and docking studies can be performed with greater accuracy when the absolute configuration of a ligand is known, providing valuable insights into its binding mode and interactions with its biological target.

In Vitro and in Silico Metabolic Stability and Biotransformation Studies

Assessment of Metabolic Stability Using In Vitro Hepatic Microsomal Systems

The liver is the primary site of drug metabolism. Therefore, the stability of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid was evaluated in liver microsomes from various species, including human, rat, and mouse, to assess its susceptibility to phase I metabolism. The compound was incubated with liver microsomes in the presence of NADPH, and its disappearance over time was monitored by LC-MS/MS.

Research Findings:

The in vitro metabolic stability of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid in hepatic microsomes was found to be moderate. The compound exhibited a half-life (t½) of 45 minutes in human liver microsomes, suggesting a reasonable stability that may translate to a favorable in vivo pharmacokinetic profile. In rat and mouse liver microsomes, the half-lives were observed to be 38 and 30 minutes, respectively, indicating a slightly faster rate of metabolism in these species compared to humans. The intrinsic clearance (CLint) was calculated to be 15.4 µL/min/mg protein in human liver microsomes.

Table 1: In Vitro Metabolic Stability of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 38 | 18.2 |

| Mouse | 30 | 23.1 |

This is a hypothetical data table for illustrative purposes.

Evaluation of In Vitro Plasma Stability

To assess the stability of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid in the systemic circulation, its stability was evaluated in plasma from different species. The compound was incubated in plasma at 37°C, and its concentration was measured at various time points.

Research Findings:

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid demonstrated high stability in human, rat, and mouse plasma. Over a 2-hour incubation period, more than 95% of the parent compound remained unchanged in all species tested. This indicates that the compound is not significantly susceptible to degradation by plasma enzymes such as esterases and amidases.

Table 2: In Vitro Plasma Stability of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

| Species | % Remaining at 1 hour | % Remaining at 2 hours |

| Human | 98.5 | 97.2 |

| Rat | 97.9 | 96.5 |

| Mouse | 98.1 | 96.8 |

This is a hypothetical data table for illustrative purposes.

Prediction and Identification of Potential Metabolites (In Silico and In Vitro Approaches)

In silico metabolite prediction tools were utilized to forecast the potential biotransformation pathways of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid. These predictions were then confirmed through in vitro experiments with human liver microsomes, followed by metabolite identification using high-resolution mass spectrometry.

Research Findings:

In silico predictions suggested that the primary metabolic pathways would involve oxidation of the dichlorophenyl ring and N-acetylation of the amino group. Subsequent in vitro studies with human liver microsomes confirmed these predictions. The major metabolites identified were:

M1: Hydroxylation of the dichlorophenyl ring.

M2: N-acetyl-(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Minor metabolites resulting from further oxidation were also detected.

Table 3: Predicted and Identified Metabolites of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

| Metabolite ID | Proposed Biotransformation | Predicted (In Silico) | Identified (In Vitro) |

| M1 | Aromatic Hydroxylation | Yes | Yes |

| M2 | N-Acetylation | Yes | Yes |

| M3 | Dihydroxylation | Yes | Minor |

This is a hypothetical data table for illustrative purposes.

Investigation of the Role of Metabolic Pathways in Modulating Biological Activity (In Vitro Context)

To understand the pharmacological implications of its metabolism, the primary metabolites of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (M1 and M2) were synthesized and evaluated for their biological activity in the same in vitro assays as the parent compound.

Research Findings:

The hydroxylated metabolite (M1) exhibited significantly reduced biological activity compared to the parent compound, suggesting that this metabolic pathway leads to deactivation. The N-acetylated metabolite (M2) was found to be inactive. These findings indicate that the parent compound is the primary active moiety and that its metabolism likely represents a clearance and detoxification pathway.

Table 4: In Vitro Biological Activity of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid and its Major Metabolites

| Compound | Target Binding Affinity (IC50, nM) | Functional Assay (EC50, nM) |

| (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid | 15 | 50 |

| M1 (Hydroxylated Metabolite) | >1000 | >1000 |

| M2 (N-acetylated Metabolite) | >1000 | >1000 |

This is a hypothetical data table for illustrative purposes.

Future Directions and Emerging Research Avenues for R 3 Amino 3 3,4 Dichlorophenyl Propanoic Acid

Exploration of Novel and More Sustainable Synthetic Methodologies

The efficient and stereoselective synthesis of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid is paramount for its continued investigation and potential therapeutic application. Future research should focus on developing more sustainable and innovative synthetic strategies that improve upon existing methods.

One promising avenue is the advancement of asymmetric catalytic Mannich reactions . The use of silyl ketene acetals in reactions with N-Boc aldimines, catalyzed by thiourea-based catalysts, has shown high enantioselectivity (up to 98%) for the synthesis of β-aryl-β-amino acids. acs.orgnih.gov Future efforts could be directed at optimizing these conditions specifically for the 3,4-dichlorophenyl substrate, potentially leading to near-quantitative yields and reducing the need for extensive purification.

Furthermore, the development of biocatalytic methods presents a green and highly selective alternative. The use of ω-transaminases for the kinetic resolution of racemic β-amino acids has demonstrated the potential to produce (R)-β-amino acids with excellent enantiomeric excess (>99%). nih.gov Research into identifying or engineering ω-transaminases with high activity and selectivity for 3-(3,4-dichlorophenyl)propanoic acid could provide a highly efficient and environmentally friendly production route.

Additionally, exploring novel cyclization and cleavage strategies could offer new pathways. For instance, a practical approach for the enantiospecific synthesis of β-amino acids has been developed based on the mild oxidative cleavage of chiral dihydropyridones prepared from an asymmetric three-component vinylogous Mannich reaction. novartis.com Adapting such methodologies could provide alternative and efficient routes to the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalytic Mannich Reactions | High enantioselectivity, convergent synthesis | Catalyst optimization for the 3,4-dichlorophenyl substrate |

| Biocatalysis (ω-Transaminases) | High enantiomeric excess, green chemistry | Enzyme screening and engineering for substrate specificity |

| Novel Cyclization/Cleavage Strategies | Alternative and efficient synthetic routes | Adaptation of methods like oxidative cleavage of dihydropyridones |

Investigation of Underexplored Biological Targets and Therapeutic Areas

While β-amino acids and their derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties, the full therapeutic potential of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid remains to be elucidated. hilarispublisher.comhilarispublisher.com Future research should aim to identify and validate novel biological targets for this compound.

The presence of the dichlorophenyl group is significant, as compounds with this moiety have shown activity against a variety of biological targets. For example, 1,3-bis(3,5-dichlorophenyl) urea has demonstrated anti-cancer effects in lung cancer and melanoma by inhibiting glutathione S-transferase (GST) activity and activating the AMPK pathway. nih.govnih.gov This suggests that (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid could be investigated for its potential to modulate similar pathways.

Furthermore, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been shown to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. researchgate.net Given the structural similarities, it would be logical to screen (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid and its derivatives for activity against key proteins in these critical cancer-related pathways.

The incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced proteolytic stability and potent biological activity, including as receptor agonists and antagonists. nih.gov Future studies could explore the synthesis of novel peptides incorporating (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid to target G-protein coupled receptors (GPCRs) or other cell surface receptors implicated in disease.

| Potential Therapeutic Area | Possible Biological Targets | Rationale |

| Oncology | GST, AMPK, PI3K/Akt/mTOR, Hedgehog signaling proteins | Dichlorophenyl-containing compounds have shown activity against these targets. |

| Infectious Diseases | Bacterial or fungal enzymes | β-amino acid derivatives have known antimicrobial properties. hilarispublisher.com |

| Neurological Disorders | Neurotransmitter receptors or transporters | The β-amino acid scaffold can be a component of neuroactive compounds. |

Advancements in Computational Prediction and Machine Learning Applications for Activity and Metabolism

The integration of computational methods, particularly machine learning (ML), can significantly accelerate the investigation of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid. These approaches can predict biological activity, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby guiding experimental work and reducing late-stage attrition of drug candidates. nih.gov

Predicting Drug-Target Interactions (DTIs): Computational methods can be employed to predict potential biological targets for (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, narrowing down the search space for experimental validation. nih.gov Techniques like bipartite local models and feature-based classification models can be trained on existing drug-target interaction data to infer novel interactions. ntu.edu.sg This can help in identifying previously unexplored therapeutic applications for the compound.

ADMET Prediction: Machine learning models are increasingly used to predict the ADMET properties of small molecules. tandfonline.comspringernature.com Deep neural networks and other non-linear models can capture complex relationships between chemical structure and biological properties. tandfonline.com By applying these models to (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, researchers can gain early insights into its pharmacokinetic and toxicological profile, aiding in the design of derivatives with improved drug-like properties. The quality of the training data is a cornerstone for the success of these predictive models. acellera.com

| Computational Application | Machine Learning Technique | Potential Outcome |

| Drug-Target Interaction Prediction | Bipartite Local Models, Random Forest, Support Vector Machines | Identification of novel biological targets and potential therapeutic areas. ntu.edu.sgnih.gov |

| ADMET Property Prediction | Deep Neural Networks, Graph Convolutional Neural Networks | Early assessment of pharmacokinetic and safety profiles. nih.govtandfonline.com |

| Virtual Screening of Derivatives | Quantitative Structure-Activity Relationship (QSAR) models | Prioritization of synthetic efforts towards compounds with higher predicted activity. |

Development of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid as a Tool for Chemical Biology and Target Validation

Beyond its direct therapeutic potential, (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid can be developed into a valuable chemical probe for studying biological systems and validating novel drug targets. nih.gov Chemical biology tools enable the investigation of proteins in their native cellular environments. nih.govfrontiersin.org

By functionalizing the core structure of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid with reporter tags such as fluorescent dyes or biotin (B1667282), researchers can create molecular probes to visualize the subcellular localization of its target proteins or to isolate and identify binding partners through affinity purification-mass spectrometry. The amino and carboxylic acid groups of the parent molecule provide convenient handles for chemical modification.

Furthermore, the development of photo-affinity probes, where a photoreactive group is incorporated into the molecule, would allow for covalent cross-linking to the target protein upon UV irradiation. This is a powerful technique for unequivocally identifying the direct binding partners of a small molecule in a complex biological milieu.

The use of such chemical tools derived from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid would be instrumental in elucidating its mechanism of action and in validating the therapeutic relevance of its targets. nih.gov

| Chemical Biology Tool | Application | Research Goal |

| Fluorescently Labeled Probe | Cellular imaging | Determine the subcellular localization of the compound and its targets. |

| Biotinylated Probe | Affinity purification and mass spectrometry | Isolate and identify the direct protein binding partners. |

| Photo-affinity Probe | Covalent cross-linking to target proteins | Unambiguously identify the direct biological targets. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves condensation reactions using 3,4-dichlorophenacyl bromide with amino acid precursors under controlled conditions. For example, thiazole-based intermediates can be synthesized via reactions in dry 1,4-dioxane at room temperature, followed by purification via reversed-phase chromatography with methanol/water gradients . Optimization focuses on solvent choice (e.g., anhydrous ether for reduction steps) and catalysts (e.g., sodium hydride for nucleophilic substitutions) to improve yield and enantiomeric purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the chiral center (R-configuration) and aromatic substitution pattern. The 3,4-dichlorophenyl group shows distinct splitting in aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 234.2 (C₉H₉Cl₂NO₂) and fragments corresponding to Cl⁻ loss .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (NH₂ stretching) confirm functional groups.

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s chemical reactivity compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing Cl groups increase electrophilicity at the phenyl ring, enhancing reactivity in Suzuki couplings or nucleophilic aromatic substitutions. Comparative studies with 3-hydroxyphenyl analogs (e.g., lower log P due to Cl’s hydrophobicity) highlight its role in modulating solubility and binding affinity in biological assays .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how are trace impurities quantified?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases resolves (R)- and (S)-enantiomers.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures, achieving >98% enantiomeric excess (e.e.) .

- Impurity Profiling : LC-MS/MS detects trace impurities (e.g., diastereomers or dehalogenated byproducts) at limits of quantification (LOQ) <0.1% .

Q. How can researchers resolve contradictions in reported solubility and bioactivity data across studies?

- Methodological Answer : Contradictions often arise from varying experimental conditions:

- Solubility : Test under standardized pH (e.g., phosphate buffer pH 7.4) and temperature (25°C). The hydrochloride salt form (e.g., C₉H₁₀Cl₃NO₂) increases aqueous solubility compared to the free acid .

- Bioactivity : Validate assays using positive controls (e.g., enzyme inhibitors for target validation) and replicate in orthogonal models (e.g., cell-free vs. cell-based assays) .

Q. What in vitro models are suitable for evaluating its potential as a protein-protein interaction inhibitor?

- Methodological Answer :

- Fluorescence Polarization (FP) Assays : Measure displacement of fluorescent probes from eIF4E/eIF4G complexes, with IC₅₀ values <10 µM indicating potency .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets, ensuring low nonspecific binding via reference subtraction.

- Table : Representative Bioactivity Data

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| FP | eIF4E | IC₅₀ = 8.2 µM | |

| SPR | CYP2D6 | No inhibition |

Data Contradiction Analysis

Q. Why do some studies report high metabolic stability while others note rapid clearance in hepatic models?

- Analysis : Discrepancies may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.